(S)-2-(tert-butoxycarbonyl(pyridin-4-yl)amino)propanoic acid
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Overview
Description
BOC-D-4-PYRIDYLALANINE is a non-proteinogenic amino acid featuring a pyridine ring linked to an alanine moiety. This compound is of significant interest due to its unique structural attributes, which combine the reactivity of the pyridine ring with the chirality and bioactivity of the D-alanine residue. It is commonly used in various scientific and industrial domains, including pharmaceuticals, biochemical research, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyridylaldehyde with acetylglycine to form an oxazolone intermediate, which is then hydrolyzed to yield the desired amino acid . Another method utilizes photoredox catalysis to activate halogenated pyridines and conjugate them with dehydroalanine derivatives .
Industrial Production Methods
Industrial production of BOC-D-4-PYRIDYLALANINE often employs scalable and efficient synthetic routes. For example, the use of photoredox catalysis allows for the large-scale preparation of β-heteroaryl α-amino acid derivatives, including BOC-D-4-PYRIDYLALANINE . This method is advantageous due to its high yield and regiospecific activation of halogenated pyridines.
Chemical Reactions Analysis
Types of Reactions
BOC-D-4-PYRIDYLALANINE undergoes various chemical reactions, including oxidation, reduction, and substitution. The pyridine ring can participate in electrophilic aromatic substitution reactions, while the amino acid moiety can undergo typical amino acid reactions such as peptide bond formation .
Common Reagents and Conditions
Common reagents used in the reactions of BOC-D-4-PYRIDYLALANINE include halogenated pyridines, dehydroalanine derivatives, and photoredox catalysts . Reaction conditions often involve mild temperatures and the use of organic solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from the reactions of BOC-D-4-PYRIDYLALANINE include various peptide derivatives and heterocyclic compounds. These products are valuable in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
BOC-D-4-PYRIDYLALANINE has diverse applications across several scientific and industrial domains:
Pharmaceuticals and Medicinal Chemistry: It is used in drug development for its antimicrobial properties and potential to inhibit specific enzymes.
Biochemical Research: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Organic Synthesis: BOC-D-4-PYRIDYLALANINE serves as a building block for the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of BOC-D-4-PYRIDYLALANINE involves its interaction with various biological pathways. The pyridine moiety can facilitate binding to specific receptors or transporters, aiding in the targeted delivery of therapeutic agents. Additionally, the compound can function as a pseudo-substrate or inhibitor of enzymes involving D-alanine, which is valuable in the development of drugs targeting specific bacterial or fungal enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BOC-D-4-PYRIDYLALANINE include other pyridylalanine derivatives such as 2-pyridylalanine and 3-pyridylalanine, as well as 2-azatyrosine .
Uniqueness
BOC-D-4-PYRIDYLALANINE is unique due to its specific structural combination of a pyridine ring and a D-alanine residue. This combination imparts distinct chemical reactivity and biological activity, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C13H18N2O4 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-4-ylamino]propanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-9(11(16)17)15(10-5-7-14-8-6-10)12(18)19-13(2,3)4/h5-9H,1-4H3,(H,16,17) |
InChI Key |
FSPMDTKYFVTYBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=NC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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